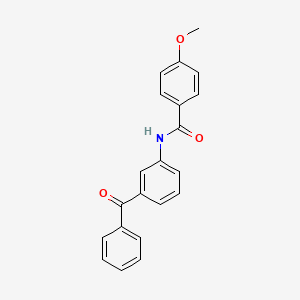

N-(3-Benzoylphenyl)-4-methoxybenzamide

CAS No.:

Cat. No.: VC20552167

Molecular Formula: C21H17NO3

Molecular Weight: 331.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C21H17NO3 |

|---|---|

| Molecular Weight | 331.4 g/mol |

| IUPAC Name | N-(3-benzoylphenyl)-4-methoxybenzamide |

| Standard InChI | InChI=1S/C21H17NO3/c1-25-19-12-10-16(11-13-19)21(24)22-18-9-5-8-17(14-18)20(23)15-6-3-2-4-7-15/h2-14H,1H3,(H,22,24) |

| Standard InChI Key | RBJGAYMKZNMFFS-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)C3=CC=CC=C3 |

Introduction

Chemical Structure and Physicochemical Properties

N-(3-Benzoylphenyl)-4-methoxybenzamide (C₂₁H₁₇NO₃) features a molecular weight of 331.37 g/mol and a melting point of approximately 92°C . The compound’s structure consists of two aromatic rings connected via an amide bond, with a benzoyl group (-C₆H₅CO-) at the 3-position of the aniline moiety and a methoxy (-OCH₃) group at the 4-position of the benzamide ring. This arrangement confers unique electronic and steric properties, influencing its solubility, stability, and interaction with biological targets.

The methoxy group enhances electron density in the benzamide ring, potentially improving binding affinity to receptors through hydrogen bonding or π-π interactions . Conversely, the benzoyl group introduces steric bulk, which may affect metabolic stability and membrane permeability. Comparative analyses with positional isomers, such as N-(2-benzoylphenyl)-4-methoxybenzamide (CAS RN: 36192-65-1), reveal significant differences in crystallinity and solubility . For instance, the ortho-substituted analogue exhibits a higher melting point (162–163°C) , suggesting stronger intermolecular forces due to closer proximity of functional groups.

Synthesis and Optimization Strategies

The synthesis of N-(3-benzoylphenyl)-4-methoxybenzamide can be extrapolated from methods described for related benzanilides. A patent detailing the preparation of 3-amino-4-methoxybenzaniline (CN105753731A) provides a foundational framework . The process involves three key stages:

Nitration and Chlorination

-

3-Nitro-4-chlorobenzoic acid is reacted with aniline in chlorobenzene using phosphorus trichloride (PCl₃) as a coupling agent . This step yields 3-nitro-4-chlorobenzanilide, a precursor for subsequent methoxylation.

-

Substitution of the chlorine atom with a methoxy group is achieved via nucleophilic aromatic substitution using sodium methoxide (NaOCH₃) in methanol under reflux . This produces 3-nitro-4-methoxybenzoyl aniline with high purity (99.1%) and yield (94.5%) .

Reduction of Nitro Group

The nitro group is reduced to an amine using hydrazine hydrate (N₂H₄·H₂O) and alkaline ferrous oxide (FeO·OH) as a catalyst . This step, conducted at 55–60°C, affords 3-amino-4-methoxybenzaniline, a versatile intermediate for further functionalization.

Benzoylation

To synthesize N-(3-benzoylphenyl)-4-methoxybenzamide, the amine intermediate undergoes benzoylation with benzoyl chloride (C₆H₅COCl) in the presence of a base such as pyridine. This step introduces the benzoyl group at the meta position, completing the target molecule.

Optimization Considerations:

-

Solvent choice (e.g., methanol vs. dichlorobenzene) impacts reaction efficiency and product purity .

-

Catalysts like triphenyl phosphite enhance coupling reactions by mitigating side reactions .

Comparative Analysis of Structural Analogues

The following table highlights key differences between N-(3-benzoylphenyl)-4-methoxybenzamide and its analogues:

Key observations:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume